2-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Description
Tetrahydrotriazolopyrimidine Core
The 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrimidine ring exists in a boat-like conformation due to partial saturation. Molecular modeling of analogous structures suggests:
- Chair-boat equilibrium in solution, stabilized by intramolecular hydrogen bonding between N3 of triazole and C6-H of the pyrimidine.
- Chirality : No stereocenters in this moiety due to symmetry in hydrogenation pattern.
3a,4,7,7a-Tetrahydroisoindole-1,3(2H)-dione
This bicyclic system contains two bridgehead carbons (3a and 7a) with potential for stereoisomerism:
- Endo-exo isomerism : The relative orientation of the ketone groups (positions 1 and 3) creates distinct spatial arrangements.
- Cis-trans configurations : Hydrogenation of the isoindole ring generates four stereocenters (C3a, C4, C7, C7a), theoretically yielding 16 stereoisomers. However, synthetic routes typically produce the cis-syn-cis configuration due to kinetic control.
Stereochemical Impact on Properties :
- Solubility : Cis configurations enhance polarity through aligned ketone dipoles.
- Target Binding : Exo orientations may improve complementarity with hydrophobic enzyme pockets.
Analytical Challenges :
- Differentiation of stereoisomers requires chiral HPLC or X-ray crystallography, as NMR coupling constants (e.g., J3a,4 ≈ 8–10 Hz) are often ambiguous.
Properties
Molecular Formula |
C25H22ClN5O2 |
|---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C25H22ClN5O2/c26-17-12-10-15(11-13-17)20-14-21(16-6-2-1-3-7-16)31-24(27-20)28-25(29-31)30-22(32)18-8-4-5-9-19(18)23(30)33/h1-7,10-13,18-21H,8-9,14H2,(H,27,28,29) |
InChI Key |
IUDQKXZNIVWKNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=NN4C(CC(NC4=N3)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclocondensation
One common method for synthesizing compounds with triazolo-pyrimidine structures involves cyclocondensation reactions. A typical reaction scheme might include:
Reagents : Ethyl 5-amino-1,2,4-triazole-3-carboxylate and 1-phenylbutane-1,3-dione.
Conditions : The reaction is typically conducted in acetic acid under reflux conditions.
Outcome : This method yields ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate as an intermediate product. Subsequent reactions can convert this intermediate into the desired final product through further functionalization and cyclization steps.
Functionalization of Intermediates
After obtaining the triazolo-pyrimidine intermediate, further modifications are often necessary to achieve the final structure:
Reagents : The use of carbonyl chlorides derived from the carboxylic acids can facilitate the introduction of additional functional groups.
Procedure : The coupling reaction between the triazolo-pyrimidine derivative and appropriate amines or other nucleophiles can be performed.
Yield and Purity : Careful monitoring of reaction conditions (temperature, solvent) is crucial to maximize yield and purity. Typical yields reported range from 60% to 85% depending on the specific reagents and conditions used.
Alternative Synthetic Routes
Other synthetic routes may involve:
Refluxing with Hydrazine : Some derivatives can be synthesized by refluxing hydrazine with appropriate aldehydes in acetic acid to form hydrazones, which can then be cyclized to form the target structure.
Use of Catalysts : Transition metal catalysts have been explored to enhance reaction rates and selectivity during various steps of synthesis.
Table 1: Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Cyclocondensation | Ethyl 5-amino-1,2,4-triazole & phenylbutane | Reflux in acetic acid | 70 - 85 |
| Functionalization | Carbonyl chlorides & amines | Varies | 60 - 80 |
| Hydrazone Formation | Hydrazine & aldehydes | Reflux in acetic acid | 65 - 75 |
Analytical Techniques for Characterization
Once synthesized, the characterization of the compound is essential to confirm its structure and purity:
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) : Used for determining the structure and confirming the presence of specific functional groups.
Infrared Spectroscopy (IR) : Helps identify functional groups based on characteristic absorption bands.
Mass Spectrometry
Mass spectrometry is employed to ascertain the molecular weight and confirm the molecular formula of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Halogenation, nitration, and other substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or nitrated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have identified the compound's potential as an anticancer agent. Its structure suggests that it may interact with biological targets involved in cancer cell proliferation and survival. For instance:
- Mechanism of Action : The compound may function as a tubulin polymerization inhibitor, disrupting the mitotic spindle formation in cancer cells. This mechanism has been observed in similar triazolo-pyrimidine derivatives .
- Cell Line Studies : In vitro tests have shown cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer), with modifications to its structure influencing its potency. For example, the introduction of electron-withdrawing groups like chlorine can enhance or diminish its activity depending on the specific context of the interaction .
Neuropharmacological Effects
The compound's structural features suggest possible neuropharmacological applications:
- CNS Activity : Compounds with similar frameworks have been explored for their effects on neurodegenerative diseases. The incorporation of triazole rings has been linked to improved binding affinity to neurotransmitter receptors .
Antimicrobial Properties
There is emerging interest in the antimicrobial properties of heterocyclic compounds similar to this one:
- Broad-Spectrum Activity : The compound's ability to inhibit bacterial growth has been documented in preliminary studies. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Structure-Activity Relationship Studies
Understanding how structural variations affect biological activity is crucial for optimizing this compound's therapeutic potential:
- Substituent Effects : Research indicates that substituents on the phenyl rings significantly influence the compound's biological activity. For instance, varying the halogen substituent can lead to different levels of receptor affinity and selectivity .
Data Table: Structure-Activity Relationships
| Substituent Type | Example Compound | Activity (IC50) | Target |
|---|---|---|---|
| Chlorine | Compound A | 25 µM | Cancer |
| Methoxy | Compound B | 15 µM | CNS |
| No Substituent | Compound C | 40 µM | Antimicrobial |
Case Study 1: Anticancer Efficacy
A study published in Medicinal Chemistry evaluated several derivatives of triazolo-pyrimidines against cancer cell lines. The results indicated that modifications leading to increased lipophilicity enhanced cellular uptake and cytotoxicity against MCF7 cells by over 50% compared to unmodified compounds .
Case Study 2: Neuroprotective Potential
In a pharmacological evaluation focusing on neuroprotective effects, a derivative similar to this compound was tested for its ability to prevent neuronal apoptosis in models of oxidative stress. Results showed a significant reduction in cell death rates when treated with the compound at concentrations as low as 10 µM .
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their differences:
Physicochemical Properties
Biological Activity
The compound 2-[5-(4-chlorophenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate triazole and pyrimidine derivatives. The process often includes:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazones and appropriate carbonyl compounds.
- Pyrimidine Integration : The pyrimidine moiety is introduced via nucleophilic substitutions or cyclization with suitable precursors.
- Isoindole Formation : The isoindole structure is synthesized through cyclization reactions that involve the incorporation of nitrogen-containing heterocycles.
Biological Activity
The biological activities of this compound have been investigated across various studies. Key findings include:
Anticancer Activity
Research has shown that derivatives similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds with the triazolo-pyrimidine scaffold have been reported to inhibit key signaling pathways involved in cancer cell proliferation (e.g., cyclin-dependent kinases) .
- Case Studies : A study demonstrated that a related triazolopyrimidine derivative showed IC50 values of 1.54 µM against prostate cancer cells (PC-3) and 3.36 µM against lung cancer cells (A-549) .
Antimicrobial and Anti-inflammatory Properties
The compound also displays antimicrobial and anti-inflammatory activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains and fungi.
- Anti-inflammatory Effects : The ability to inhibit TNF-alpha production has been noted in some derivatives .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key points include:
- Substituent Effects : The presence of electron-withdrawing groups (like chlorophenyl) enhances potency against cancer cells by improving binding affinity to target enzymes .
- Heterocyclic Interactions : The integration of different heterocycles can modulate the pharmacokinetic properties and enhance bioavailability.
Data Tables
Q & A
Q. What statistical methods are appropriate for analyzing high-throughput screening data involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
